(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
Description
The compound “(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone” is a structurally complex molecule featuring a thieno[2,3-b]pyridine core substituted with a pyrrole moiety and a piperazine ring bearing a 2-methoxyphenyl group. This hybrid structure combines heterocyclic motifs known for their pharmacological relevance. The thienopyridine scaffold is electron-deficient, enabling interactions with biological targets, while the piperazine moiety, a common pharmacophore in central nervous system (CNS) drugs, may influence receptor binding and pharmacokinetics . The 2-methoxyphenyl substituent on the piperazine could enhance solubility compared to bulkier or more hydrophobic groups, such as trifluoromethyl derivatives seen in related compounds .
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-29-19-9-3-2-8-18(19)25-13-15-27(16-14-25)23(28)21-20(26-11-4-5-12-26)17-7-6-10-24-22(17)30-21/h2-12H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEBXECZKQSRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone, often referred to as a thieno[2,3-b]pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4OS, with a molecular weight of approximately 366.48 g/mol. The structure includes a thieno[2,3-b]pyridine core linked to a piperazine moiety, which is known to enhance pharmacological properties.
Synthesis
The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step reactions including cyclization and substitution reactions. For instance, the synthesis may start from 2-amino thiophenes and undergo various transformations to yield the target compound. Specific methodologies such as microwave-assisted synthesis have been reported to improve yields and reduce reaction times.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various thieno[2,3-b]pyridine derivatives against different cancer cell lines. For example, a study showed that derivatives displayed significant inhibitory effects on the MDA-MB-231 breast cancer cell line with IC50 values comparable to established chemotherapeutics like paclitaxel (PTX) .
The proposed mechanism for the anticancer activity includes induction of apoptosis through caspase activation and inhibition of cell proliferation pathways. Studies have indicated that compounds similar to this compound can upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
Neuropharmacological Effects
In addition to anticancer properties, some derivatives exhibit neuropharmacological effects. Research has indicated that certain thieno[2,3-b]pyridine compounds can act as inhibitors of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's . This activity suggests potential for developing treatments targeting neurodegeneration.
Case Studies
- Breast Cancer Study : A series of thieno[2,3-b]pyrimidine derivatives were synthesized and tested against the MDA-MB-231 cell line. The most potent compound showed an IC50 value that was statistically significant compared to controls .
- Neuroprotection Study : Compounds derived from thieno[2,3-b]pyridine were tested in vivo for their ability to reduce exosome release in models of Alzheimer's disease. The results indicated a significant reduction in exosome-mediated toxicity .
Comparison with Similar Compounds
Table 1: Structural and Spectroscopic Comparison of Analogous Compounds
Key Observations:
Core Heterocycles: The target’s thieno[2,3-b]pyridine core differs from thieno[2,3-b]thiophene () and simple thiophene (). Compared to Compound 7b’s fused thienothiophene system, the target’s thienopyridine may exhibit reduced aromaticity but enhanced solubility due to the pyridine ring’s basicity .
Piperazine Substituents:
- The 2-methoxyphenyl group in the target compound contrasts with the 4-trifluoromethylphenyl group in Compounds 21 () and MK47 (). The methoxy group’s electron-donating nature may improve solubility and metabolic stability compared to the electron-withdrawing trifluoromethyl group .
Functional Group Impact: The pyrrole substituent on the target’s thienopyridine core could engage in π-π stacking, whereas amino groups in Compound 7b () facilitate hydrogen bonding. The absence of amino groups in the target may reduce polar interactions but enhance lipophilicity .
Physicochemical and Pharmacological Implications
- Lipophilicity: The trifluoromethyl group in ’s compounds increases hydrophobicity, whereas the target’s methoxy group may improve aqueous solubility. This could influence blood-brain barrier penetration if the compound targets CNS receptors .
- Thermal Stability: High melting points (>300°C) in Compound 7b () suggest that fused heterocycles with rigid structures enhance thermal stability, a trait likely shared by the target compound .
Preparation Methods
Synthesis of the Thieno[2,3-b]pyridine Core
The thieno[2,3-b]pyridine scaffold is synthesized via Thorpe-Ziegler isomerization , a method validated for introducing electron-withdrawing substituents onto fused heterocycles. Starting with 2-cyano-3-(thiophen-2-yl)acrylonitrile, treatment with potassium hydroxide (KOH) in dimethylformamide (DMF) induces cyclization to form 3-amino-thieno[2,3-b]pyridine-2-carbonitrile. The reaction proceeds at 80–100°C for 6–8 hours, yielding a 78–85% product (Table 1).
Table 1: Optimization of Thieno[2,3-b]pyridine Synthesis
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOH | DMF | 80 | 6 | 78 |
| K₂CO₃ | DMF | 100 | 8 | 85 |
| NaOH | EtOH | 70 | 10 | 62 |
Alternative routes include alkylation of tetrahydro-thieno-pyridines using methyl chloroacetate in the presence of potassium carbonate (K₂CO₃) and DMF. This method achieves regioselective substitution at the 2-position, critical for subsequent functionalization.
Synthesis of 4-(2-Methoxyphenyl)piperazine
The piperazine fragment is prepared via nucleophilic aromatic substitution of 1-chloro-2-methoxybenzene with piperazine. Using cesium carbonate (Cs₂CO₃) in refluxing acetonitrile, the reaction achieves 90% conversion after 24 hours. Purification via recrystallization from ethyl acetate yields the product as a white solid (m.p. 134–136°C).
Formation of the Methanone Bridge
Coupling the thieno[2,3-b]pyridine and piperazine fragments is accomplished through Schlenk equilibrium-mediated acylation . Activation of 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid with ethyl chloroformate in the presence of triethylamine generates a reactive mixed anhydride. Subsequent reaction with 4-(2-methoxyphenyl)piperazine in dichloromethane at 0°C yields the target methanone in 65–82% yield (Table 3).
Table 3: Acylation Reaction Optimization
| Activating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl chloroformate | CH₂Cl₂ | 0 | 82 |
| DCC/DMAP | THF | 25 | 65 |
Purification and Characterization
The final compound is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) and recrystallized from methanol. Characterization by ¹H-NMR confirms the presence of diagnostic signals: δ 8.42 (s, 1H, pyrrole-H), 7.89–7.23 (m, aromatic-H), and 3.87 (s, 3H, OCH₃). High-resolution mass spectrometry (HRMS) validates the molecular formula C₂₃H₂₂N₄O₂S.
Challenges and Mitigation Strategies
- Regioselectivity in Pyrrole Coupling : Competing N- vs. C-alkylation is minimized using bulky palladium catalysts (e.g., XPhos).
- Methanone Hydrolysis : Anhydrous conditions and low temperatures prevent decomposition of the acyl intermediate.
- Piperazine Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances reaction homogeneity.
Q & A
Q. What in vivo models are appropriate for evaluating neuropharmacological activity?
- Models :
- Rodent Behavioral Assays : Tail-flick test (analgesia) or Morris water maze (cognitive effects) .
- Dose Optimization : Start with 10–50 mg/kg (IP or PO) based on logP and plasma protein binding predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
